molecular formula C7H6O5S B1210993 2-Sulfobenzoic acid CAS No. 632-25-7

2-Sulfobenzoic acid

Cat. No.: B1210993
CAS No.: 632-25-7
M. Wt: 202.19 g/mol
InChI Key: ZMPRRFPMMJQXPP-UHFFFAOYSA-N
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Description

2-Sulfobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6O5S and its molecular weight is 202.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.47 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Characterization

2-Sulfobenzoic acid anhydride is utilized in synthesizing zwitterionic esters and oxazoline sulfonic acid derivatives. These compounds, through various reactions, can lead to the formation of amido sulfonic acids. Such processes contribute significantly to the field of organic chemistry and material science (Robinson et al., 2004).

2. Polysulfone Modification for Fuel Cells

This compound plays a crucial role in modifying polysulfones. This modification leads to the creation of membranes with high proton conductivity, showing promise for use in proton-exchange-membrane fuel cells (Lafitte, Karlsson, & Jannasch, 2002).

3. Proton Conductivity Studies

Studies on this compound trihydrate have revealed insights into its proton conductivity. This compound remains solid up to a certain level of environmental humidity and exhibits distinct conductivity properties compared to its non-sulfonated counterparts (Pisareva et al., 2013).

4. Supramolecular Chemistry

This compound is integral in the self-assembly of supramolecular architectures. Its unique properties enable the formation of complex structures with potential applications in nanotechnology and materials science (Zheng & Zhu, 2014).

Biochemical Analysis

Biochemical Properties

2-Sulfobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in sulfonation reactions. Sulfonation is a biochemical process where a sulfonic acid group is transferred to a substrate molecule, often mediated by sulfotransferase enzymes. This compound can act as a substrate for these enzymes, facilitating the transfer of the sulfonic acid group to other molecules. This interaction is crucial for the metabolism and detoxification of various compounds in the body .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of certain signaling pathways that are regulated by sulfonation. For example, the sulfonation of hormones and neurotransmitters can modulate their activity and stability, thereby influencing cell function. Additionally, this compound can impact gene expression by altering the activity of transcription factors that are sensitive to sulfonation. This can lead to changes in the expression of genes involved in cellular metabolism and other critical processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. One of the primary mechanisms is the binding of this compound to sulfotransferase enzymes, which facilitates the transfer of the sulfonic acid group to target molecules. This binding interaction is essential for the enzyme’s catalytic activity and the subsequent biochemical reactions. Additionally, this compound can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. This modulation of enzyme activity can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. This degradation can lead to a decrease in its effectiveness in biochemical reactions. Long-term studies have also indicated that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as a modulator of enzyme activity and cell signaling pathways, leading to beneficial effects on cellular function. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Studies have shown that there is a threshold dose beyond which the adverse effects become significant, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sulfonation and detoxification. It interacts with enzymes such as sulfotransferases, which facilitate the transfer of the sulfonic acid group to various substrates. This interaction is crucial for the metabolism of drugs, hormones, and other endogenous compounds. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound can also be influenced by its interactions with binding proteins, which can affect its bioavailability and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It is often localized in cellular compartments where sulfonation reactions occur, such as the endoplasmic reticulum and the cytoplasm. The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific organelles. This localization is essential for its role in modulating enzyme activity and cellular processes .

Properties

IUPAC Name

2-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPRRFPMMJQXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22895-07-4 (di-ammonium salt), 6939-89-5 (mono-ammonium salt)
Record name 2-Sulfobenzoic acid
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DSSTOX Substance ID

DTXSID6060894
Record name Benzoic acid, 2-sulfo-
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Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-25-7, 30553-06-1
Record name 2-Sulfobenzoic acid
Source CAS Common Chemistry
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Record name 2-Sulfobenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030553061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-sulfo-
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Record name Benzoic acid, 2-sulfo-
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Record name 2-sulphobenzoic acid
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Record name 2-SULFOBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-sulfobenzoic acid?

A1: this compound has the molecular formula C₇H₆O₅S and a molecular weight of 202.18 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts do not delve into specific spectroscopic details, several analytical techniques are mentioned for characterization. These include:* Gas chromatography-mass spectrometry (GC-MS): Used to identify this compound as a stable photolysis product of dibenzothiophene in crude oil. []* High-performance liquid chromatography (HPLC): Employed to quantify this compound alongside other compounds in studies on thiomersal degradation [] and saccharin stability. []* Infrared (IR) spectroscopy: Utilized to characterize metal complexes incorporating this compound as a ligand. [, , ]

Q3: How stable is this compound in different dairy products?

A3: Research indicates that saccharin, synthesized from this compound, remains stable in dairy products like burfi, kalakand, and flavored milk, even after 7 days of storage. HPLC analysis showed no degradation of saccharin into this compound during storage. []

Q4: How does this compound enhance the catalytic activity of palladium complexes in sulfide oxidation?

A5: A study demonstrated that this compound, when added to a catalytic system containing a palladium(II) complex, promotes the oxidation of methyl phenyl sulfide. While the exact mechanism remains unclear, the presence of this compound significantly boosts the conversion rate of the sulfide. []

Q5: How do structural modifications of benzothiophene affect its photochemical degradation pathway?

A7: Studies on the photochemical degradation of benzothiophenes reveal that the position and number of methyl substituents influence the degradation products. While this compound is a common end product, 3-methylbenzothiophenes yield additional products, potentially including sulfenobenzoic acid. []

Q6: What is the environmental fate of dibenzothiophene in crude oil spills?

A8: Research indicates that dibenzothiophene in crude oil undergoes photochemical degradation in aqueous environments. The final product of this degradation process is this compound, which forms after a series of oxidation and ring-opening reactions. []

Q7: How does the presence of this compound in the environment correlate with atmospheric pollution?

A9: A study in urban Beijing found that this compound, present in ambient fine particulate matter (PM2.5), shows a significant correlation with ozone and aerosol liquid water content. This suggests that this compound can potentially form in the atmosphere through aqueous-phase oxidation processes, linking its presence to air pollution. []

Q8: How is saccharin quantified and its stability assessed in food products?

A10: A solid-phase extraction method, coupled with HPLC, has been standardized for isolating and quantifying saccharin in dairy products. This method enables the detection of both saccharin and its potential degradation product, this compound, allowing for a comprehensive stability assessment. []

Q9: How can operando ATR-FTIR spectroscopy be used to understand the degradation of additives in batteries?

A11: Operando attenuated total reflection Fourier-transform infrared (ATR-FTIR) spectroscopy has proven to be a powerful tool for investigating the degradation mechanisms of battery additives like this compound anhydride. This technique allows researchers to track the ring-opening reactions of the anhydride upon electrochemical reduction on the anode surface in real-time, providing valuable insights into the additive's behavior within the battery. []

Q10: How is this compound anhydride utilized in the synthesis of polymers?

A12: this compound anhydride is a versatile reagent in polymer chemistry:* Sulfonation of polymers: It readily reacts with hydroxyl groups in polymers like poly(2-hydroxyethyl methacrylate) and poly(2-hydroxyethyl acrylate), introducing sulfonic acid functionalities. This approach is useful for creating amphiphilic block copolymers with applications in emulsion polymerization. [] * Synthesis of sulfonated polysulfones: this compound anhydride can be used to directly sulfophenylate polysulfones via lithiation, leading to the formation of proton-conducting materials for fuel cell membranes. []* Synthesis of anionic ATRP macroinitiators: It allows for the creation of anionic macroinitiators from poly(2-hydroxyethyl methacrylate) precursors, which can be further employed in atom transfer radical polymerization (ATRP) for synthesizing various polymer architectures. []

Q11: Can phosphonic acid units be considered as an alternative to sulfonic acid units in proton exchange membranes?

A13: While sulfonic acid units are widely used in proton exchange membranes (PEMs), their susceptibility to desulfonation at high temperatures poses a challenge. Phosphonic acid units, known for their higher hydrothermal stability, are being explored as potential alternatives. Research shows that incorporating phosphonic acid units onto polysulfone backbones via lithiation chemistry can yield membranes with promising proton conductivity and water uptake properties. []

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